Zirconium carbonate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

zirconium(4+);dicarbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNLJFOHNHSAR-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

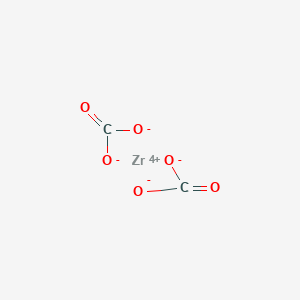

C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O6Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957858 | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-53-1, 36577-48-7 | |

| Record name | Zirconium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium dicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium(4+) dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIRCONIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Zirconium Carbonate Compounds

Aqueous Precipitation Synthesis Routes

Aqueous precipitation stands as a prominent and widely utilized method for the synthesis of zirconium carbonate compounds. This approach involves the controlled precipitation of zirconium species from an aqueous solution through the addition of a precipitating agent. The versatility of this method allows for the production of various forms of this compound with tailored properties.

Reaction of Zirconyl Salt Solutions with Carbonate Precursors

A common route for synthesizing this compound involves the reaction of zirconyl salt solutions, such as zirconyl chloride or zirconyl nitrate, with carbonate precursors. These precursors can include ammonium (B1175870) carbonate, alkali metal carbonates (like sodium carbonate), or their bicarbonate counterparts. google.com The reaction typically proceeds at ambient temperatures, leading to the formation of a precipitate. For instance, industrial production of ammonium this compound (AZC) often involves dissolving zirconium oxychloride in water and subsequently adding an ammonium bicarbonate solution. Similarly, basic this compound can be produced by reacting basic zirconium sulfate (B86663) with an aqueous solution of ammonium carbonate or an alkali carbonate. google.com The resulting product is a fine-crystalline precipitate that can be easily filtered. google.com

A key challenge in this method is controlling the nature of the precipitate. Direct precipitation from zirconyl chloride solutions with ammonium carbonate can result in a gelatinous precipitate of basic this compound, which is difficult to filter and wash. google.com

Role of Sulfate Ions and Polymeric Zirconium Sulfate Intermediates in Controlled Precipitation

The presence of sulfate ions in the reaction mixture can significantly influence the precipitation process and the characteristics of the final product. The introduction of sulfate ions can lead to the in-situ formation of a transient polymeric zirconium sulfate intermediate. google.com This intermediate is believed to possess OZr-O-ZrO units, which are also found in the stable form of basic this compound. google.com

This polymeric intermediate is more easily filtered and washed compared to the gelatinous precipitates formed in the absence of sulfate. google.com It can then react with carbonate ions in the solution to form the stable basic this compound. google.com The formation of these polymeric species is induced by carefully controlling the rate of addition of the carbonate and zirconium solutions and the mixing technique. google.com By slowly raising the pH of an acidified sulfate solution of zirconium, the polymeric species of zirconium sulfate precipitate. google.com These intermediates then react with carbonate ions to yield basic this compound. google.com The molar ratio of carbonate in the final product is often equal to the molar ratio of sulfate used to precipitate the initial zirconium basic sulfate feed. sabinet.co.za An excess of about 30% carbonate is generally required to ensure the complete removal of sulfate ions. sabinet.co.za

Optimization of Reaction Parameters for Product Purity and Morphology

The purity, particle size, and morphology of the synthesized this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for obtaining a product with desired characteristics. Key parameters include:

pH: The pH of the reaction medium plays a critical role. For the synthesis of sodium zirconium basic carbonate from zirconyl chloride and sodium carbonate, an acid pH of 3.9-4.1 is optimal for minimizing impurity content. xml-journal.net In the formation of a specific sodium this compound compound, the pH of the metastable solution is preferably maintained between 8 and 11.5. googleapis.com

Temperature: Temperature influences reaction kinetics and precipitate characteristics. While many precipitation reactions are carried out at room temperature, heating can be employed. google.com For instance, in the preparation of potassium this compound, heating the solution to 55-60°C facilitates the dissolution of zirconium basic carbonate. google.com

Reactant Concentrations and Flow Rates: The concentrations of the zirconium salt and carbonate precursor solutions, as well as their mixing rates, are important for controlling the precipitation process. In a double-jet precipitation reactor, precise control over mixing rates and pH is essential for scalable synthesis. For the reaction of basic zirconium sulfate with ammonium carbonate, a carbonate concentration of 9-10 wt% provides favorable reaction conditions. google.com

Stirring: Adequate stirring is necessary to ensure homogeneity and control particle growth. A stirring speed of 300 rpm has been used in the homogeneous precipitation of hydrous zirconium oxide intermediates from zirconium oxychloride and ammonium carbonate.

Solid-State Reaction Approaches for this compound Preparation

Solid-state reactions offer an alternative route for the synthesis of this compound compounds, often at lower temperatures than traditional high-temperature methods. One such method involves the low-temperature solid-phase reaction of zirconyl chloride and sodium carbonate to prepare a sodium zirconium basic carbonate precursor. xml-journal.net This precursor is then treated with dilute hydrochloric acid to produce zirconium basic carbonate. xml-journal.net The process can be optimized by mechanical milling; for example, using zirconium beads at a milling speed of 150 r/min for 2 hours can yield a product with a uniform particle size distribution. xml-journal.net

Another example of a solid-state reaction involves the interaction of zircon with sodium carbonate at high temperatures (800-900°C), which produces sodium zirconate (Na2ZrO3), sodium silicate (B1173343) (Na2SiO3), and sodium zirconium silicate (Na2ZrSiO5). researchgate.net While not a direct synthesis of this compound, this demonstrates the reactivity of zirconium sources in the solid state with carbonate salts.

Green Chemistry and Biomineralization-Inspired Synthetic Pathways

In recent years, there has been a growing interest in developing environmentally friendly and sustainable methods for chemical synthesis. Green chemistry principles are being applied to the production of this compound, with a focus on reducing energy consumption and the use of toxic reagents. arabjchem.org

One innovative approach is inspired by biomineralization and utilizes the enzymatic hydrolysis of urea (B33335). arabjchem.org In this method, the enzyme urease, extracted from sources like Canavalia ensiformis (jack bean), catalyzes the hydrolysis of urea to produce carbonate and ammonium ions in a controlled manner. arabjchem.org This gradual generation of carbonate ions allows for homogeneous precipitation when introduced to a solution of zirconium salts, leading to the formation of spherical this compound nanoparticles. arabjchem.org This "biocarbonation" process offers a more eco-sustainable alternative to traditional chemical precipitation, which often requires high energy input and can involve toxic chemicals. arabjchem.org The plant-derived urease enzyme not only facilitates urea hydrolysis but also acts as a dispersing agent for the precipitated nanoparticles. arabjchem.org

The following table summarizes the key aspects of this green synthesis approach:

| Parameter | Description | Reference |

| Method | Homogeneous precipitation via enzymatic urea hydrolysis. | arabjchem.org |

| Enzyme Source | Urease from Canavalia ensiformis (jack bean). | arabjchem.org |

| Precipitating Agent | Carbonate ions generated in-situ from urea. | arabjchem.org |

| Product | Spherical this compound nanoparticles. | arabjchem.org |

| Advantages | Eco-friendly, lower energy demand, higher homogeneity of nanoparticles. | arabjchem.org |

Directed Synthesis of Specific this compound Species

The synthetic methodologies described above can be tailored to produce specific this compound compounds, such as Ammonium this compound (AZC) and Potassium this compound (KZC), which have significant industrial applications.

Ammonium this compound (AZC): AZC is typically prepared by reacting zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia (B1221849) at ambient temperature. An alternative industrial method involves the reaction of an aqueous solution of zirconium oxychloride with an ammonium bicarbonate solution. The resulting AZC solution is a clear, alkaline, stabilized solution containing anionic hydroxylated zirconium polymers. connectchemicals.com

Potassium this compound (KZC): KZC is produced by dissolving basic this compound in a potassium carbonate solution at room temperature. sabinet.co.za A common method involves heating an aqueous solution of basic this compound with a potassium carbonate solution. google.comgoogle.com The molar ratio of carbonate to zirconium is a key parameter influencing the properties of the resulting solution. google.com Unlike AZC, KZC solutions can be spray-dried to a stable solid salt that can be redissolved in water. sabinet.co.zagoogle.com The synthesis can also be achieved by reacting a zirconium compound with potassium bicarbonate in an aqueous phase, with a bicarbonate to zirconium molar ratio of at least 4:1. google.comgoogle.com

The following table outlines the synthesis of these specific this compound species:

| Compound | Precursors | Key Reaction Conditions | Reference |

| Ammonium this compound (AZC) | Zirconium basic carbonate and ammonium carbonate/bicarbonate | Ambient temperature | |

| Zirconyl oxychloride and ammonium bicarbonate | Aqueous solution | ||

| Potassium this compound (KZC) | Zirconium basic carbonate and potassium carbonate | Heating to 55-60°C | sabinet.co.zagoogle.com |

| Zirconium compound and potassium bicarbonate | Bicarbonate to zirconium molar ratio ≥ 4:1 | google.comgoogle.com |

Advanced Spectroscopic and Structural Characterization of Zirconium Carbonate

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed insights into the molecular vibrations within zirconium carbonate, offering a window into its structural framework and the nature of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy of Carbonate and Hydroxyl Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis of FT-IR spectra reveals characteristic absorption bands corresponding to carbonate (CO₃²⁻) and hydroxyl (-OH) groups, which are fundamental to the structure of basic this compound. researchgate.net

Key absorption bands observed in the FT-IR spectra of this compound include:

Hydroxyl Groups: Broad absorption bands around 3320 cm⁻¹ are assigned to the asymmetric stretching modes of -OH groups. researchgate.net Another band at approximately 1640 cm⁻¹ corresponds to the bending mode of these hydroxyl groups. researchgate.net The presence and intensity of these bands, particularly the one around 3320 cm⁻¹, are sensitive to drying conditions, indicating the removal of Zr-OH groups at higher temperatures. researchgate.net

Carbonate Groups: The presence of carbonate ligands is confirmed by distinct absorption bands. Bands at approximately 1530 cm⁻¹ and 1072 cm⁻¹ are attributed to the asymmetric and symmetric stretching modes of the CO₃²⁻ group, respectively. researchgate.net

Zr-O Stretching: A weaker absorption band observed around 837-839 cm⁻¹ is attributed to the Zr-O stretching mode. researchgate.net

The presence of reactive (basic) surface hydroxyl groups has been identified as a crucial factor in the formation of carbonate species. nih.govacs.org The chemisorption of CO₂ likely involves its insertion into a surface hydroxyl group, leading to the formation of bicarbonate species. nih.govacs.org

Table 1: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric -OH Stretching | ~3320 | researchgate.net |

| -OH Bending | ~1640 | researchgate.net |

| Asymmetric CO₃²⁻ Stretching | ~1530 | researchgate.net |

| Symmetric CO₃²⁻ Stretching | ~1072 | researchgate.net |

| Zr-O Stretching | ~837-839 | researchgate.net |

Raman Spectroscopy for Ligand Coordination and Polymeric Species Elucidation

Raman spectroscopy complements FT-IR by providing information on the coordination of ligands and the nature of polymeric species in this compound solutions. researchgate.netjst.go.jpnih.gov This technique is particularly effective for monitoring ligand exchange reactions and the stability of this compound complexes in solution.

Studies have shown that in ammonium (B1175870) this compound (AZC) solutions, it is possible for a monomeric this compound complex, [Zr(CO₃)₄]⁴⁻, to form. rsc.orgsigmaaldrich.comresearchgate.net In this complex, four carbonate ions act as bidentate ligands, coordinating to the central zirconium ion. rsc.orgsigmaaldrich.comresearchgate.net The formation of this monomeric species is dependent on the specific concentrations of carbonate and ammonium ions in the solution. rsc.orgsigmaaldrich.comresearchgate.net

Raman spectroscopy has been instrumental in studying the ligand exchange reactions between this compound and carboxylic acids like gluconic acid, L-tartaric acid, and citric acid. researchgate.netjst.go.jpnih.gov The substitution of carbonate ligands by these carboxylic acids leads to noticeable shifts in the Raman spectra. researchgate.net For instance, a decrease in the intensity of Raman peaks associated with the carbonate ion coordinating to the zirconium atom is observed as the concentration of the competing carboxylic acid increases. researchgate.netjst.go.jpnih.gov This indicates a high association ability of the carboxylic acid with zirconium, affecting the stability of the original carbonate complex. researchgate.netjst.go.jpnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Speciation and Coordination Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the speciation and coordination environment of this compound complexes in the solution state. rsc.orgresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the local chemical environment of different atoms within the complex.

¹³C NMR Investigations of Carbonate Ligands

¹³C NMR spectroscopy is particularly useful for studying the carbonate ligands in this compound complexes. rsc.orgresearchgate.netresearchgate.net Research on ammonium this compound (AZC) solutions has utilized ¹³C NMR, in conjunction with other techniques, to confirm the coordination of carbonate ions to the zirconium center. rsc.orgsigmaaldrich.comresearchgate.net

¹⁷O NMR Studies of Oxygen Environments

¹⁷O NMR spectroscopy offers a direct way to probe the different oxygen environments within this compound and related zirconium oxide species. acs.orgnih.gov Due to the low natural abundance of ¹⁷O, isotopic labeling is often employed to enhance the signal. chemrxiv.org

In studies of zirconia (ZrO₂), which can be formed from the thermal decomposition of this compound, ¹⁷O NMR has been used to distinguish between different oxygen sites. acs.orgnih.gov For monoclinic zirconia, two distinct sharp resonances are typically observed, corresponding to the *OZr₄ and *OZr₃ environments. acs.orgnih.gov The ability of ¹⁷O NMR to provide detailed information on local structure and dynamics makes it a powerful technique for characterizing the oxygen coordination in zirconium-based materials. nih.gov

X-ray Based Techniques for Atomic and Electronic Structure

X-ray based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), provide critical information about the atomic and electronic structure of this compound.

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are two components of XAS that offer complementary information. unipd.it XANES provides details on the oxidation state and coordination geometry of the zirconium atom, while EXAFS reveals information about the local atomic environment, including coordination numbers and interatomic distances. unipd.itresearchgate.net

EXAFS studies on ammonium this compound (AZC) solutions have been crucial in determining the structure of the zirconium species present. rsc.orgresearchgate.net These investigations have confirmed the existence of a monomeric [Zr(CO₃)₄]⁴⁻ complex, where four carbonate ions are bidentately coordinated to the zirconium ion. rsc.orgsigmaaldrich.comresearchgate.net Furthermore, EXAFS has been used to study ligand exchange reactions, showing a decrease in the peak corresponding to the carbonate ion coordinating to zirconium upon the addition of competing ligands like carboxylic acids. researchgate.netjst.go.jpresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the first few atomic layers of a material. bris.ac.uk In the context of zirconium compounds, XPS can be used to identify the oxidation state of zirconium, which is typically Zr⁴⁺. rsc.org For instance, in a Cu/ZrOx catalyst, the Zr 3d XPS spectrum showed peaks corresponding to the 3d₅/₂ and 3d₃/₂ levels, confirming the Zr⁴⁺ oxidation state. rsc.org XPS can also provide information on the carbon and oxygen environments, helping to characterize the carbonate and hydroxyl species on the surface. rsc.org

Table 2: X-ray Based Techniques for this compound Characterization

| Technique | Information Provided | Key Findings for this compound | Reference |

|---|---|---|---|

| XANES | Oxidation state and coordination geometry of Zr. | Confirms the Zr⁴⁺ oxidation state. | unipd.it |

| EXAFS | Local atomic environment (coordination number, interatomic distances). | Confirms the bidentate coordination of four carbonate ions in the [Zr(CO₃)₄]⁴⁻ complex. | rsc.orgsigmaaldrich.comresearchgate.netresearchgate.net |

| XPS | Elemental composition and chemical states at the surface. | Confirms the Zr⁴⁺ oxidation state and helps characterize surface carbonate and hydroxyl species. | bris.ac.ukrsc.orgrsc.org |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Geometry

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for elucidating the local atomic environment of a specific element, in this case, zirconium. By analyzing the fine structure on the high-energy side of the Zr K-edge in the X-ray absorption spectrum, detailed information about the coordination number, interatomic distances, and the nature of neighboring atoms can be obtained, even in amorphous or poorly crystalline materials. unipd.it

For zirconium compounds, EXAFS studies at the Zr K-edge (approximately 17998 eV) reveal the geometry of the first coordination shell around the zirconium atom. unipd.it In many zirconium oxides and salts, Zr is often found in seven- or eight-fold coordination with oxygen. researchgate.net For instance, analysis of zirconolite shows the Zr atom surrounded by seven oxygen atoms, with the first coordination shell split into four oxygen atoms at distances of 2.10–2.11 Å and three at 2.24–2.25 Å. nih.gov While specific EXAFS data for basic this compound is not extensively published, analysis of related amorphous zirconium-containing materials, such as thin-film zirconium oxides, shows that the local environment of the zirconium cations is similar to that in monoclinic ZrO₂, which features seven-fold coordination. researchgate.netrsc.org The technique is sensitive enough to distinguish between different coordination geometries; for example, a rounded feature at the top of the absorption rise is characteristic of 7- or 8-fold coordination, whereas a distinct doublet feature often indicates a six-fold octahedral coordination. researchgate.net

X-ray Diffraction (XRD) for Crystallographic Phase Identification and Crystallinity Assessment

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and assessing the degree of crystallinity in a material. The analysis of basic this compound by XRD consistently reveals its non-crystalline nature. arabjchem.orgrsc.orgtandfonline.com

XRD patterns of as-prepared basic this compound typically show broad, diffuse scattering features rather than sharp Bragg peaks, which is a hallmark of an amorphous or poorly crystalline structure. arabjchem.orgrsc.orgtandfonline.com For example, XRD patterns of this compound precipitates often exhibit two very broad humps in the 2θ ranges of 15°-40° and 40°-70°, confirming the amorphous character of the solid. researchgate.net This lack of long-range crystallographic order is a key characteristic of the material. rsc.orgtandfonline.com

While the precursor itself is amorphous, XRD is crucial for monitoring its transformation during subsequent processing. For instance, upon calcination at high temperatures (e.g., 500 °C or higher), the amorphous this compound decomposes and crystallizes to form zirconium dioxide (ZrO₂). arabjchem.orgtandfonline.com XRD patterns of the calcined product clearly show the emergence of sharp diffraction peaks corresponding to crystalline phases of ZrO₂, such as the monoclinic and/or tetragonal phases. arabjchem.orgipme.ru The specific phase and crystallite size can be determined from the peak positions and widths using the Scherrer equation, providing vital information for tailoring the properties of the resulting zirconia nanoparticles. cambridgeresearchpub.com

Table 1: XRD Findings for this compound and its Thermal Product

| Sample | Preparation/Treatment | Key XRD Findings | Crystallinity | Source(s) |

| Basic this compound | As-precipitated | Broad, diffuse peaks; no sharp diffraction | Amorphous | arabjchem.org, rsc.org, tandfonline.com, researchgate.net |

| This compound Product | Calcined at 500 °C | Sharp peaks corresponding to ZrO₂ | Crystalline (monoclinic/tetragonal) | arabjchem.org, ipme.ru |

| This compound Product | Dried at 130 °C | Identified as amorphous phase | Amorphous | tandfonline.com |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Mechanisms and Quantitative Compositional Analysis

Thermogravimetric Analysis (TGA) is an essential technique for studying the thermal stability and decomposition of this compound. By precisely measuring the change in mass of a sample as a function of temperature, TGA provides quantitative compositional information and reveals the mechanisms of thermal decomposition. rsc.org

The TGA curve of basic this compound typically shows a multi-stage decomposition process. alljournals.cn Studies on similar compounds like ammonium this compound show initial mass loss between 100–200 °C, attributed to the removal of adsorbed and bound water, and ammonia (B1221849) in the case of the ammonium salt. ipme.ru A more significant weight loss occurs at higher temperatures, generally between 300-650 °C, which corresponds to the decomposition of the carbonate groups and the loss of carbon dioxide, ultimately leading to the formation of zirconium dioxide (ZrO₂). ipme.ru

For basic this compound, one study identified a one-step decomposition at approximately 318 °C. arabjchem.org Another detailed analysis described a four-stage process, with distinct phases for dehydration and decarbonation. alljournals.cn The total weight loss observed in TGA can be used to estimate the composition of the initial material. For instance, observed weight losses of around 41.71-41.87% for biologically and chemically precipitated this compound are very close to the theoretical weight loss of 41.54% for a hypothetical stoichiometric Zr(CO₃)₂. arabjchem.org This allows for a quantitative analysis of the carbonate and hydroxyl content in the basic this compound precursor. uliege.bearabjchem.org

Table 2: TGA Decomposition Stages for Zirconium Carbonates

| Compound | Temperature Range (°C) | Associated Event | Source(s) |

| Ammonium this compound | ~100 - 200 °C | Loss of adsorbed water and ammonia | , ipme.ru |

| Ammonium this compound | ~300 - 500 °C | Decarbonation (loss of CO₂) | |

| Basic this compound | ~318 °C | One-step decomposition | arabjchem.org |

| This compound | 550 - 650 °C | Decomposition of carbonate | ipme.ru |

Microscopic Techniques for Morphological and Particle Size Characterization (e.g., SEM, TEM, AFM, DLS)

A suite of microscopic techniques is employed to characterize the morphology, particle size, and surface features of this compound and its derivatives. These methods provide direct visual evidence of the material's physical form.

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the determination of primary particle size and shape. For this compound nanoparticles, TEM has shown the formation of spherical particles with diameters in the range of 43–65 nm, or flaky, sheet-like particles depending on the synthesis method. arabjchem.org Selected Area Electron Diffraction (SAED), a technique available in TEM, can further confirm the amorphous or crystalline nature of the nanoparticles. arabjchem.org

Atomic Force Microscopy (AFM) can be used to measure the thickness of nano-sized structures, such as the nano-sheets observed in some this compound preparations. arabjchem.org

Dynamic Light Scattering (DLS) is a technique used to measure the particle size distribution of colloids or particles in suspension. For sols of ammonium this compound, DLS can determine the size distribution of the dispersed particles. ipme.ru

These techniques are also invaluable for characterizing the zirconia nanoparticles produced after the thermal decomposition of the carbonate precursor. For example, TEM analysis has shown that zirconia nanoparticles derived from a biogenic carbonate precursor are spherical with diameters of 20–35 nm, while those from a chemical precursor are larger (70–95 nm). arabjchem.org

Table 3: Morphological and Particle Size Data for this compound

| Technique | Observation | Dimensions | Source(s) |

| SEM | Small particles, non-uniform structure | - | rsc.org |

| TEM (Bio-precipitated) | Spherical particles | 43–65 nm diameter | arabjchem.org |

| TEM (Chem-precipitated) | Flaky-shaped particles | ~110 nm width, ~180 nm length | arabjchem.org |

| DLS (Ammonium this compound) | Particle size distribution in sols | Varies with preparation | ipme.ru |

Advanced Analytical Methods for Purity Assessment (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES))

The purity of this compound is paramount, as it is often a starting material for high-purity zirconium products used in demanding applications like nuclear reactors and advanced ceramics. samaterials.comchina-sasa.comresearchgate.net Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the premier analytical techniques for determining the elemental purity of zirconium materials. china-sasa.com

These methods are capable of detecting and quantifying trace and ultra-trace level impurities with high sensitivity and accuracy. china-sasa.comjst.go.jp For analysis, the this compound sample must first be dissolved, for example using sulfuric acid in a pressurized vessel. jst.go.jp

ICP-MS offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for high-purity materials. researchgate.netjst.go.jp It can determine a wide range of elemental impurities simultaneously. jst.go.jp For high-purity zirconium oxide, which is derived from the carbonate, ICP-MS has been used to determine detection limits for various impurities in the range of 0.01 to 9 µg/g. jst.go.jp

ICP-OES is another robust technique for elemental analysis. ekb.eg While generally less sensitive than ICP-MS, it is highly effective for quantifying impurity levels in the parts-per-million (ppm) range and is less susceptible to certain types of interferences. ekb.eg It is a reliable method for quality control in the production of zirconium chemicals. journals.co.za

The purity requirements for this compound vary by application. General industrial grades may have a purity of 95-98%, whereas high-tech applications in electronics or aerospace demand purities of 99% or higher. china-sasa.com ICP-MS and ICP-OES are the definitive methods used to certify that these stringent purity standards are met. china-sasa.comjournals.co.za

Chemical Reactivity and Mechanistic Investigations of Zirconium Carbonate Systems

Ligand Exchange Reactions with Organic Molecules

The carbonate ligands in zirconium carbonate complexes can be replaced by other ligands, such as organic molecules. This process, known as ligand exchange, is fundamental to many of the applications of this compound.

Carboxylic acids are a common class of organic molecules that undergo ligand exchange reactions with this compound complexes. Studies using EXAFS, UV absorption, and Raman spectrophotometry have investigated these interactions with acids like gluconic acid, L-tartaric acid, and citric acid. researchgate.netnih.gov

The mechanism involves the carboxylic acid competing with the carbonate ligands for coordination sites on the zirconium ion. The structure of the carboxylic acid, including the number of carboxylic acid groups (mono-, di-, or tri-carboxylic) and the presence of other functional groups like hydroxyls, influences the interaction. researchgate.netnih.gov For instance, α-hydroxycarboxylic acids can form stable complexes. core.ac.uk

Steric effects, which relate to the spatial arrangement of atoms, can also play a role. The geometry of the carboxylic acid can affect how it approaches and binds to the zirconium center, potentially influencing the stability and structure of the resulting complex.

The ability of different organic ligands to associate with zirconium can be quantified. UV spectrophotometric analysis, for example, has been used to determine the relative association abilities of different carboxylic acids. nih.gov Research has shown that gluconic acid has a high association ability with zirconium. researchgate.netnih.gov In studies comparing gluconic, tartaric, and citric acids, the spectral signatures indicated that the ligand exchange was most pronounced with gluconic acid, suggesting a stronger association. nih.gov

This quantitative understanding is crucial for selecting the appropriate organic ligand to modify the properties of this compound solutions for specific applications, such as controlling the stability or reactivity of the system.

| Carboxylic Acid | Type | Observed Interaction with this compound |

| Gluconic Acid | Mono-carboxylic | High association ability, significant ligand exchange observed. researchgate.netnih.gov |

| L-Tartaric Acid | Di-carboxylic | Shows ligand exchange, but to a lesser extent than gluconic acid. researchgate.netnih.gov |

| Citric Acid | Tri-carboxylic | Shows ligand exchange, but to a lesser extent than gluconic acid. researchgate.netnih.gov |

Crosslinking Chemistry with Polymeric Systems

This compound, particularly in the form of ammonium (B1175870) this compound (AZC), serves as an effective crosslinking agent for various polymeric systems. Its ability to interact with specific functional groups enhances the properties of polymers for diverse applications.

Mechanisms of Interaction with Hydroxyl and Carboxyl Functional Groups in Polymers (e.g., PVA, starch, latex)

The crosslinking action of this compound with polymers such as polyvinyl alcohol (PVA), starch, and latex primarily involves interactions with hydroxyl (-OH) and carboxyl (-COOH) functional groups. researchgate.netpsu.edu

With polymers rich in hydroxyl groups, like starch and PVA, the interaction is predominantly through the formation of hydrogen bonds. researchgate.netpsu.edu In aqueous solutions of ammonium this compound, the ammonium ions can form hydrogen bonds with the hydroxyl groups on the polymer chains. ncsu.edu These are then linked to the basic this compound ions via ionic attractions. ncsu.edu During the drying process, the evolution of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) leads to the formation of new, more stable hydrogen bonds between the hydroxyl groups of the polymer and the reactive sites on the zirconium species. ncsu.edu

For polymers containing carboxyl groups, such as carboxylated latexes and certain modified starches, the interaction with this compound is more akin to a controlled decomposition process. dixonchew.co.uk As water and carbon dioxide are lost from the this compound molecule, it becomes unstable, creating active zirconium sites. dixonchew.co.ukconnectchemicals.com These highly reactive sites readily interact with the available carboxyl groups on the polymer chains. dixonchew.co.uk This reaction leads to the formation of strong coordination complexes between the zirconium and the carboxyl groups. researchgate.net When carboxyl groups from different polymer molecules bind to various sites on the same zirconium polymer chain, a crosslinked network is established. dixonchew.co.uk

The reaction between ammonium this compound and the carboxyl groups of a latex polymer involves the displacement of carbonate groups by the carboxyl groups as ammonia volatilizes. researchgate.net This results in the formation of Zr-COO⁻ coordination complexes, effectively binding the latex spheres together. researchgate.net

Role of Controlled Decomposition and Active Zirconium Site Generation in Crosslink Formation

The formation of crosslinks via this compound is intrinsically linked to its controlled decomposition. dixonchew.co.uk In the presence of polymers with carboxyl groups, the decomposition of ammonium this compound is a key step that generates the necessary reactive species for crosslinking. dixonchew.co.uk

The process begins as the ammonium this compound molecule starts to lose water and carbon dioxide, leading to its destabilization. dixonchew.co.ukconnectchemicals.com This instability results in the creation of "active zirconium" sites. dixonchew.co.uk These sites are highly electrophilic and seek to stabilize by reacting with available nucleophilic groups, namely the carboxyl groups on the polymer binders. dixonchew.co.uk

As more carbonate groups on the polymeric zirconium chain decompose, additional active sites are generated. dixonchew.co.uk Each of these newly formed active sites can then coordinate with available carboxyl groups. dixonchew.co.uk This multi-site reactivity allows a single polymeric zirconium chain to interact with carboxyl groups on multiple polymer molecules, thereby creating a robust crosslinked network. dixonchew.co.uk The removal of water and carbon dioxide during the drying phase drives this reaction to completion, resulting in the formation of covalent bonds and an irreversible crosslink under normal conditions. connectchemicals.combhalla-zircon.com This process is not dependent on high temperatures to proceed. connectchemicals.combhalla-zircon.com

The decomposition of this compound can be influenced by factors such as temperature. For instance, when zirconium is oxidized in a CO₂ environment, the formation and subsequent decomposition of this compound can occur. researchgate.net

Influence of Zirconium Content and Concentration on Crosslink Density and Network Formation

An increase in the concentration of the zirconium crosslinker generally leads to a higher crosslink density. mdpi.com For instance, in studies involving carboxymethyl hydroxypropyl guar (B607891) (CMHPG) polymer, increasing the polymer concentration from 0.25% to 0.4% resulted in a substantial increase in viscosity and storage modulus, indicating a more developed network structure. acs.org This is attributed to the increased probability of collisions and reactions between the polymer and the crosslinker. acs.org Similarly, increasing the concentration of the organic zirconium crosslinker itself, while keeping the polymer concentration constant, can reduce the gelation time and form a stronger gel, although very low concentrations may only result in weak gels. acs.org

However, there is an optimal range for the zirconium concentration. At lower levels, zirconium acts as a bridge between polymer chains, effectively increasing the molecular weight and improving properties. psu.edu Conversely, at excessively high concentrations, a phenomenon known as "carboxyl blocking" can occur. psu.edu In this scenario, the polymeric zirconium species, instead of bridging different polymer chains, may link to multiple carboxyl groups on the same chain or become unlinked, which reduces the effectiveness of the crosslinking. psu.edu This can lead to issues like over-crosslinking, which might increase ink set-off in coating applications. researchgate.netresearchgate.net

The zirconium content within the crosslinker itself also plays a role. Studies on potassium this compound (KZC) crosslinkers with varying zirconium content (from 7% to 20%) have shown that viscosity can be influenced by this parameter, particularly at higher crosslinker concentrations. mdpi.comresearchgate.net While low shear viscosity remained relatively stable across this range at lower concentrations, a sharp increase was observed for all crosslinkers at higher concentrations, with the KZC series being more sensitive than polyamine-based crosslinkers. mdpi.comresearchgate.net This suggests that a higher zirconium content can lead to the formation of stronger and more numerous crosslinks. mdpi.com However, very high zirconium content, as in KZC20, has been observed to slightly reduce optical properties like gloss and brightness in paper coatings. researchgate.net

Table 1: Effect of Polymer and Crosslinker Concentration on Gel Properties

| Parameter Varied | Observation | Reference |

|---|---|---|

| CMHPG Polymer Concentration (0.25% to 0.4%) | Viscosity increased from 7,309 to 30,080 mPa·s. Storage modulus increased from 4.58 to 18.86 Pa. | acs.org |

| Organic Zirconium Crosslinker Concentration (<0.02%) | Gelation time > 21 min; weak gel formation (G'/G" < 10). | acs.org |

| Crosslinker Concentration (0.5 to 0.9 parts in coating) | Enhanced wet rub resistance for all crosslinkers. Sharp rise in low shear viscosity. | mdpi.com |

| Zirconium Content in KZC (7% to 20%) | Low shear viscosity stable at low concentrations but increased at higher concentrations. | mdpi.comresearchgate.net |

Research Applications of Zirconium Carbonate in Advanced Materials and Catalysis

Precursor Chemistry for Functional Zirconia and Other Zirconium-Based Materials

Zirconium carbonate is a preferred starting material for producing a range of zirconium-based materials due to its ability to decompose cleanly into zirconium oxide (zirconia) upon heating. This property allows for precise control over the purity, particle size, and morphology of the final product.

Synthesis of Nanosized Zirconia and Sulfated Zirconia from Carbonate Precursors

The use of this compound and its derivatives, such as ammonium (B1175870) this compound, is a well-established method for synthesizing nanosized zirconia (ZrO₂). One approach involves processing an aqueous solution of ammonium this compound, which yields zirconia sols with average diameters as small as 4 nm. researchgate.net Subsequent aging and calcination of these precursors lead to the formation of zirconia nanoparticles. researchgate.netresearchgate.net The transformation from an amorphous hydrous zirconium oxide to a crystalline form typically occurs at temperatures around 440-450°C. researchgate.net

This compound is also an effective precursor for producing sulfated zirconia, a solid superacid catalyst. The process involves the sulfation of the zirconia precursor, which can be achieved by reacting it with sulfuric acid. researchgate.net This method allows for the creation of materials with high surface area and strong acid sites, which are critical for various catalytic applications. rsc.org The properties of the resulting sulfated zirconia, including the type and number of acid sites, are influenced by factors like the sulfate (B86663) content and the calcination temperature. nih.gov

Fabrication of Zirconia for High-Temperature Ceramics and Refractory Research

Zirconia is renowned for its high melting point, hardness, and resistance to thermal shock and chemical attack, making it a key component in high-temperature ceramics and refractories. nih.govjyoticeramic.com this compound serves as a valuable raw material in the synthesis of these materials. osti.gov Its thermal decomposition yields zirconia, which is used in applications like ceramic glazes to impart whiteness, opacity, and scratch resistance. chemiis.com

In refractory applications, using basic this compound as a precursor can significantly lower the synthesis temperature of stabilized zirconia solid solutions (by as much as 800-1000°C) compared to traditional methods. osti.gov These zirconia-based refractories are used for monolithic linings in high-temperature industrial plants, withstanding service temperatures above 1700°C and demonstrating high thermal shock resistance. refractories-journal-ua.comceramaterials.comzircarceramics.com

Development of Zirconium-Containing Composites via Carbonate Routes

The "carbonate route" refers to the use of carbonate precursors, like this compound, to synthesize composite materials. This method is advantageous for creating finely dispersed and homogenous composite powders. For instance, ZrC-SiC composite nanopowders have been prepared via the carbothermal reduction of zirconia derived from zirconium salts. researchgate.net The decomposition of the carbonate precursor ensures an intimate mixing of the components at a molecular level, which can lead to enhanced properties in the final composite material. This approach is part of a broader strategy to develop new materials, such as combining biomass transformations with CO₂-fixation to create renewable polymeric materials like polycarbonates. rsc.org

Catalytic Science and Engineering Investigations

Beyond its role as a precursor, this compound itself exhibits catalytic properties, particularly as a solid base. Its unique characteristics make it a subject of ongoing research in catalytic science.

Exploration of this compound as Water-Tolerant Solid Base Catalysts

A significant area of investigation is the use of this compound as a solid base catalyst that can function effectively in the presence of water. researchgate.net This water tolerance is a major advantage over many other solid base catalysts, which are often deactivated by water. The basic sites on this compound are believed to derive from Zr–OH groups. researchgate.net This property allows it to be used in aqueous reaction media, simplifying processes and making them more environmentally friendly. researchgate.net

Catalytic Activity Studies in Organic Transformations (e.g., glucose isomerization)

This compound has demonstrated notable catalytic activity in the isomerization of glucose to fructose (B13574), a key reaction in the conversion of biomass to valuable platform chemicals. d-nb.info This reaction is typically conducted in an aqueous medium, where this compound's water-tolerant nature is crucial. researchgate.net Research has shown that this compound can achieve significant glucose conversion with high selectivity to fructose over a wide range of temperatures (80–140°C). researchgate.net The catalyst also shows good reusability, retaining its activity after multiple cycles. researchgate.net

| Catalyst | Reaction Temperature (°C) | Glucose Conversion (%) | Fructose Selectivity (%) | Fructose Yield (%) | Reference |

| This compound (ZrC) | 120 | 45 | 76 | ~34 | researchgate.net |

| Mg/Zr Mixed Oxide | 110 | 51.7 | 66.9 | 34.6 | mdpi.com |

| Triethylamine (TEA) | 100 | - | 63 | 32 | acs.org |

| Amidoximated Polyacrylonitrile (PAO) | 85 | - | 98.6 | 48.9 | nih.gov |

This table presents a comparison of different catalysts used for glucose isomerization, highlighting the performance of zirconium-based catalysts.

In addition to isomerization, basic this compound has been studied for its catalytic properties in hydrogen transfer reactions of biomass-derived compounds at low temperatures. rsc.org It has shown excellent performance in the conversion of furfural (B47365) to furfuryl alcohol, achieving high yields even at room temperature. rsc.org

Role as a Raw Material and Component in Advanced Catalytic Composites

This compound serves as a significant precursor and component in the development of advanced catalytic materials. Its compounds, particularly basic this compound (BZC), have demonstrated notable catalytic properties in various organic transformations. researchgate.netosti.gov Research has shown that BZC can be an effective catalyst for the hydrogen transfer of biomass-derived carboxides, such as the conversion of furfural to furfuryl alcohol, exhibiting excellent performance even at low temperatures. researchgate.netacs.org In one study, a furfuryl alcohol yield of 98.66% was achieved at room temperature using a BZC catalyst. researchgate.net

The catalytic activity of zirconium-based materials is often attributed to their Lewis acidic nature. osti.gov this compound can also be used to prepare water-tolerant solid base catalysts. For instance, a this compound (ZrC) catalyst prepared by a simple method was effective for glucose-fructose isomerization in an aqueous medium, achieving a 45% glucose conversion with 76% selectivity to fructose at 120°C. rsc.org This catalyst demonstrated good reusability, maintaining its activity over five cycles. rsc.org

Furthermore, this compound is a precursor for creating zirconia (ZrO₂) components in composite catalysts. When incorporated with other metal oxides, such as copper oxide (CuO/ZrOₓ), it enhances catalytic performance in reactions like the electrochemical CO₂ reduction (ECR). nih.gov The presence of zirconia in these composites has been shown to increase CO₂ adsorption capacity and improve the partial current density for the production of valuable chemicals like ethylene. nih.gov Strategies to enhance the catalytic activity of this compound-derived materials include controlling particle size and morphology, doping with other elements like transition metals, and surface modification. rsc.org

Polymer Science and Coating Technology Research

Application as Crosslinking Agents for Enhanced Mechanical and Barrier Properties of Polymer Films (e.g., water resistance, elongation at break)

Ammonium this compound (AZC) is widely researched and utilized as an effective inorganic crosslinking agent for various polymer films, significantly enhancing their mechanical and barrier properties. bohrium.comrsc.orgresearchgate.net The crosslinking mechanism involves the formation of covalent bonds and hydrogen-bonded networks between the hydroxylated zirconium polymers in the AZC solution and functional groups (primarily hydroxyl and carboxyl groups) on the polymer chains. nih.govacs.orgnih.gov This reaction is driven by the removal of water and carbon dioxide during the drying process, generating reactive zirconium cations that form irreversible bonds under normal conditions. nih.gov

Research on poly(vinyl alcohol) (PVA)/xylan composite films demonstrated that the addition of AZC markedly improved both water resistance and mechanical flexibility. rsc.org Specifically, as the concentration of AZC increased, the elongation at break (EAB) of the composite films showed a dramatic increase, while water solubility decreased. bohrium.comrsc.org Similarly, in studies involving spruce galactoglucomannan (GGM) films, crosslinking with AZC produced strong and stiff films, with a tensile strength of up to 52 MPa. acs.org These AZC-crosslinked films also retained their stiffness at higher relative humidity compared to non-crosslinked films. acs.org The crosslinking action of AZC has been found to be effective for various biopolymers, including starch, xylan, and galactoglucomannan. rsc.orgmdpi.com

Table 1: Effect of Ammonium this compound (AZC) Concentration on the Mechanical Properties of PVA/Xylan Composite Films

| AZC Amount (% of polymer solids) | Tensile Strength (TS) (MPa) | Elongation at Break (EAB) (%) | Solubility (S) (%) |

|---|---|---|---|

| 0 | 25.12 | 18.5 | 11.64 |

| 5 | 24.35 | 89.7 | 10.21 |

| 10 | 23.10 | 155.4 | 9.53 |

| 15 | 22.10 | 218.0 | 8.64 |

Data sourced from studies on PVA/xylan composite films. bohrium.comrsc.org

Studies on Adhesion Promotion and Insolubilization in Paper and Textile Coatings

This compound, most commonly in the form of ammonium this compound (AZC) and potassium this compound (KZC), is extensively used in the paper and textile industries as a crosslinker and adhesion promoter. mdpi.com Its primary function in paper coatings is to insolubilize binders such as starch, latex, and polyvinyl alcohol, thereby improving the water resistance, surface strength, and printability of the final product. nih.gov The zirconium ions act as crosslinkers that connect the binder molecules with cellulosic fibers and pigments, reinforcing the structure of the binder matrix. This process reduces issues like dusting and picking during printing.

The reaction is efficient and occurs rapidly as water is removed during the drying stage, often without the need for high-temperature curing. nih.gov This "on-machine cure" capability is a significant advantage in paper manufacturing. Zirconium-based crosslinkers are effective with a wide range of binders and across a broad pH range, making them versatile for various coating formulations. Studies comparing AZC and KZC have noted that KZC offers greater stability in some formulations because it does not release ammonia (B1221849), which can cause an undesirable increase in the viscosity of clay-based coatings. In addition to paper, these compounds promote adhesion of coatings to plastic and metal substrates. mdpi.com

Impact on Rheological Properties and Stability of Coating Formulations

The inclusion of this compound crosslinkers can significantly influence the rheological properties and stability of coating formulations. Rheology, the study of flow and deformation, is critical for the performance of coatings during manufacturing, storage, and application. The addition of zirconium compounds, such as AZC or KZC, can affect the viscosity of the coating color. For instance, the ammonia in AZC can sometimes react with clay dispersions in paper coatings, leading to an increase in viscosity over time, which can impact storage stability. KZC is often favored in such systems as it avoids this issue.

However, zirconium-based crosslinkers can also be susceptible to instability under certain conditions. AZC, for example, can undergo oxolation, where the carbonate group is lost, leading to the formation of an insoluble zirconium oxide polymer gel. This is particularly a concern in dilute solutions. To mitigate this, it is often recommended that AZC be added as the final ingredient in a formulation. Despite these stability challenges, the controlled use of zirconium crosslinkers is essential for achieving desired application properties. The viscosity of a coating formulation must be optimized to balance factors like ease of application, leveling (the ability to form a smooth film), and sag resistance (the ability to resist dripping on vertical surfaces). Studies have shown that varying the zirconium content in KZC crosslinkers can influence both low-shear and high-shear viscosity, which in turn affects the coating's performance during application and the final properties of the coated paper.

Environmental Research and Remediation Applications

Integration into Zirconium-Based Metal-Organic Frameworks (Zr-MOFs) for Adsorption and Catalytic Remediation

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of highly porous and crystalline materials that have garnered significant attention for environmental applications due to their exceptional thermal and chemical stability. nih.govacs.org These materials are constructed from zirconium-based inorganic nodes connected by organic linker molecules. acs.org While various zirconium precursors like zirconium tetrachloride (ZrCl₄) and zirconyl chloride octahydrate (ZrOCl₂·8H₂O) are commonly cited for the synthesis of Zr-MOFs, the direct use of this compound as the primary zirconium source is not extensively detailed in the available research. researchgate.netacs.org

Zr-MOFs possess high surface areas and tunable pore structures, making them excellent candidates for the adsorption of pollutants from water and air. nih.gov Their robust nature allows them to function effectively in aqueous media for both adsorption and catalysis. nih.gov The introduction of defects into the Zr-MOF structure can create open metal sites, which further enhances their capacity for adsorbing contaminants and catalyzing their degradation. nih.gov These materials have shown promise in a range of environmental remediation applications, including the removal of toxic chemicals, photocatalytic reduction of CO₂, and the capture of volatile organic compounds. rsc.orgbohrium.comrsc.orgnih.gov The catalytic activity of Zr-MOFs, particularly their function as Lewis acid catalysts, is central to their utility in converting biomass-derived products into valuable chemicals, contributing to more sustainable chemical processes.

Studies on Zirconia-Driven Carbonate Interaction for Electrochemical CO2 Reduction

The electrochemical CO₂ reduction reaction (ECR) represents a promising pathway for converting carbon dioxide into valuable chemicals and fuels, contributing to sustainable carbon capture and utilization strategies. rsc.orgrsc.orgwikipedia.org Research has increasingly focused on enhancing the performance of electrocatalysts, with significant attention given to the integration of metal oxides with primary catalysts like copper. rsc.orgrsc.org In this context, the interaction between zirconia (zirconium dioxide) and carbonate species has been identified as a key mechanism for improving catalytic efficiency and selectivity, particularly in the production of C₂₊ chemicals such as ethylene. rsc.orgrsc.org

Recent studies have demonstrated that incorporating amorphous zirconia adjacent to copper oxide (a CuO/ZrOₓ catalyst) markedly improves ECR performance in a membrane electrode assembly (MEA) electrolyzer. rsc.orgrsc.org The primary role of zirconia in this system is to enhance the affinity for CO₂ and mediate the supply of the reactant to the active sites on the copper catalyst surface. rsc.orgrsc.org Zirconia acts as a Lewis base, facilitating the binding of CO₂ or carbonate. rsc.org It binds CO₂ with moderate strength, which is crucial for enabling reversible adsorption and desorption at room temperature, allowing for a continuous catalytic cycle. rsc.org

Operando X-ray absorption spectroscopy measurements have provided direct evidence of the evolving zirconia-carbonate interaction during the electrochemical reduction process. rsc.orgrsc.org These advanced analyses revealed that while the copper component of the catalyst is reduced to its metallic state, the electronic states of zirconium actively interact with carbonate intermediates. rsc.orgrsc.org This suggests that zirconia assists in CO₂ activation by effectively forming a carbonate species, which then acts as a ready reactant source for the adjacent copper sites. rsc.org

The tangible impact of this zirconia-driven carbonate interaction is a significant improvement in catalyst performance. The composite CuO/ZrOₓ catalyst exhibits a higher CO₂ adsorption capacity and an increased current density for the production of C₂₊ chemicals when compared to a catalyst made of pure copper oxide. rsc.orgrsc.org Specifically, the partial current density for ethylene was found to increase by a factor of 1.76, highlighting a substantial enhancement in the C-C coupling pathways that lead to multi-carbon products. rsc.orgrsc.org Post-reaction analysis further supports this mechanism, showing that the binding environment of the copper is modulated, leading to an increased oxidation state that is associated with the enhanced interaction with carbonate. rsc.orgrsc.org

Table 1: Performance Comparison of CuO vs. CuO/ZrOₓ Catalysts for Ethylene Production

| Catalyst | Relative Increase in Ethylene Partial Current Density | Key Mechanism |

|---|---|---|

| Bare CuO | 1.00 (Baseline) | Standard electrochemical CO₂ reduction on copper. |

| CuO/ZrOₓ | 1.76 | Zirconia-driven carbonate interaction enhances CO₂ supply to Cu sites. rsc.orgrsc.org |

This bifunctional interplay, where zirconia captures and prepares the CO₂ (as carbonate) and copper reduces it, is a critical finding. It demonstrates that the interface between the metal oxide and the metal catalyst is a key area for targeted improvements in the electrochemical reduction of CO₂. acs.org

Theoretical and Computational Studies on Zirconium Carbonate Systems

Density Functional Theory (DFT) for Surface Interactions and Adsorption Mechanisms

Density Functional Theory (DFT) is a cornerstone computational method for investigating the interaction of molecules with surfaces. In the context of zirconium carbonate, DFT studies primarily focus on the adsorption of carbon dioxide (CO2) on various surfaces of zirconia (ZrO2), the precursor to surface carbonate formation. These studies are crucial for understanding catalysis, carbon capture, and the fundamental surface chemistry of zirconia.

Research has shown that the crystallographic phase of zirconia significantly influences the type and stability of the carbonate species formed. acs.org Upon exposure to CO2, monoclinic zirconia (m-ZrO2) surfaces tend to form hydrogen carbonates, as well as monodentate and bidentate carbonate species. acs.org In contrast, tetragonal zirconia surfaces predominantly generate bidentate and polydentate carbonates. acs.org The thermal stability and vibrational frequencies of these species differ between the phases, confirming that the surface geometry plays a critical role in the adsorption mechanism. acs.org DFT calculations, supported by experimental techniques like infrared spectroscopy, have been instrumental in identifying these adsorbed structures. researchgate.net

The adsorption process is highly dependent on the surface sites. Studies indicate that CO2 adsorption often occurs at coordinatively unsaturated Zr4+ - O2- pairs, which act as Lewis acid-base sites. researchgate.net The strength of the adsorption is also affected by the surface area and the presence of defects. acs.org DFT calculations reveal that the interaction involves charge transfer from the zirconia surface to the CO2 molecule, leading to its activation. rsc.org The magnitude of this charge transfer correlates with the exothermicity of the adsorption. rsc.org Simulations on amorphous zirconia have shown that CO2 adsorption is weaker and more heterogeneous compared to crystalline surfaces, a difference attributed to the fewer and stronger Zr-O bonds on the amorphous surface. acs.org

| Adsorbed Species Type | Typical Zirconia Phase | Key DFT Findings | Reference(s) |

| Monodentate Carbonate | Monoclinic | Formed on m-ZrO2 surfaces. | acs.org |

| Bidentate Carbonate | Monoclinic, Tetragonal | Frequencies and thermal stability differ by phase. Considered a stable structure formed by CO2 insertion into terminal hydroxyl groups on monoclinic surfaces. | acs.orgresearchgate.net |

| Polydentate Carbonate | Tetragonal | Generated on tetragonal zirconia surfaces. | acs.org |

| Hydrogen Carbonate | Monoclinic | Forms on monoclinic zirconia upon CO2 adsorption. | acs.org |

This table summarizes the types of carbonate species formed on zirconia surfaces as identified through DFT studies and experimental validation.

Ab Initio Calculations for Electronic Structure and Stability of this compound Species

Ab initio calculations, which are based on first-principles quantum mechanics without empirical parameters, provide a highly accurate description of the electronic structure and stability of materials. These calculations have been applied to understand the fundamental properties of zirconia and the nature of the carbonate species that form on its surface.

Studies have demonstrated that ab initio methods can reproduce the structural properties of zirconia polymorphs with exceptional accuracy, often with less than 1% deviation from experimental data for interatomic distances and angles. free.fr This accuracy is essential for creating reliable surface models to study adsorption. For zirconium compounds, it has been found that including the 4s and 4p semi-core electrons of zirconium in the valence states is important for achieving accurate results. free.fr

When applied to surface phenomena, ab initio calculations elucidate the stability of various adsorbed carbonate species. For instance, on the most stable (1̅11) surface of monoclinic zirconia, calculations have shown that bidentate carbonates, formed by the insertion of CO2 into surface hydroxyl groups, are the most stable structures. researchgate.net The calculations can also predict vibrational frequencies that are in good agreement with experimental infrared spectroscopy, confirming the identity of the surface species. researchgate.net Furthermore, these methods are used to investigate the role of surface defects, such as oxygen vacancies, which are known to be active sites for CO2 adsorption. researchgate.netacs.org The formation energy of these vacancies and how they influence the electronic properties of the surface are key parameters that can be determined from first principles. acs.org

| Property | Subject of Calculation | Significance | Reference(s) |

| Structural Properties | Zirconia (bulk & surface) | High accuracy ( <1% error) in predicting lattice parameters and bond lengths, crucial for reliable surface models. | free.fr |

| Phase Stability | Zirconia Polymorphs | Correctly reproduces the relative stability of monoclinic, tetragonal, and cubic phases. | free.fraps.org |

| Species Stability | Formate and Carbonate on m-ZrO2 | Calculated bidentate carbonates to be the most stable species. | researchgate.net |

| Vibrational Frequencies | Adsorbed Carbonates | Calculated frequencies match well with experimental IR spectra, aiding in species identification. | researchgate.net |

| Defect Formation Energy | Oxygen Vacancies in ZrO2 | Quantifies the energy required to create surface defects, which are active sites for adsorption. | acs.org |

This table highlights key insights gained from ab initio calculations regarding the structural and electronic properties of zirconia and its surface carbonate species.

Molecular Dynamics Simulations for Dynamic Behavior and Reaction Pathways

Molecular Dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. wikipedia.org This method provides a view of the dynamic evolution of a system, making it ideal for studying reaction pathways, diffusion, and other time-dependent phenomena that are not captured by static calculations. ua.ac.be

In the context of this compound systems, MD simulations can be employed to explore the entire reaction pathway of carbonate formation on a zirconia surface. While static DFT calculations can identify stable initial and final states, MD can map the transition between them. For instance, first-principles molecular dynamics (FPMD), which uses forces calculated from quantum mechanics, can simulate the real-time event of a CO2 molecule approaching the zirconia surface, interacting with active sites, and rearranging its bonds to form a surface carbonate. This approach has been successfully used to study the dissociation of water molecules on zirconia surfaces, a process analogous to the initial steps of carbonate formation from CO2 and surface hydroxyls. mdpi.com

MD simulations are also invaluable for understanding the behavior of larger systems and longer timescales than are feasible with pure quantum mechanical methods. ua.ac.be By using classical force fields, which are parameterized potential functions, MD can model the collective behavior of many molecules, such as the influence of a solvent or the structural rearrangement of the surface in response to extensive carbonate formation. These simulations can reveal how factors like temperature and pressure influence the dynamics of adsorption and desorption, and how intercalated species behave within layered structures like zirconium phosphates. researchgate.netresearchgate.net

Speciation Modeling and Thermochemical Data Refinement for Aqueous Systems

The behavior of zirconium in aqueous carbonate solutions is complex, with the formation of various dissolved this compound complexes. Speciation modeling, which aims to predict the distribution of different chemical species under given conditions (e.g., pH, concentration), is essential for geochemistry and radioactive waste management. lib4ri.ch

Experimental studies have identified several aqueous zirconium(IV) carbonate complexes. researchgate.net Investigations using techniques like extended X-ray absorption fine structure (EXAFS) have suggested that in ammonium (B1175870) this compound solutions, the dominant species involves a zirconium ion coordinated by four bidentate carbonate ions, forming a complex like [Zr(CO3)4]4-. researchgate.net The formation of such carbonated complexes is favored at higher carbonate concentrations, while hydroxo complexes govern the speciation at low carbonate concentrations ( <0.01 M). researchgate.net

However, the thermochemical data for these aqueous complexes reported in the literature are often contradictory, with stability constants varying by several orders of magnitude. oecd-nea.org This has necessitated a critical re-evaluation of existing experimental data. By applying models such as the specific ion interaction theory (SIT), researchers aim to reconcile these discrepancies and develop a consistent thermodynamic database. researchgate.net This involves analyzing solubility data at different pH levels, carbonate concentrations, and ionic strengths to determine reliable formation constants for the key aqueous species. researchgate.net Despite these efforts, the thermodynamic properties of aqueous zirconium systems are still not fully constrained, highlighting the need for further research to refine the data, which is critical for accurately predicting the behavior of zirconium in the environment. lib4ri.choecd-nea.org

| Aqueous Species/Complex | Conditions of Formation | Method of Identification/Study | Reference(s) |

| [Zr(CO3)4]4- | High carbonate concentration | EXAFS, Raman, 13C NMR, Speciation Modeling | researchgate.net |

| Zr(OH)4(am) | Solid phase in equilibrium with aqueous carbonate solutions | Thermal analysis, Solubility studies | researchgate.net |

| Zr(OH)5- | Hydrolysis product, relevant in the absence of significant carbonate | Speciation modeling from solubility data | lib4ri.ch |

| Hydroxo complexes | Governs speciation at total carbonate concentrations < 0.01 M | Speciation analysis | researchgate.net |

This table lists key aqueous zirconium species relevant in carbonate systems and the context in which they are studied.

Emerging Research Frontiers and Future Perspectives

Development of Novel Zirconium Carbonate Architectures and Nanomaterials

The synthesis of this compound and its derivatives with controlled architectures, particularly at the nanoscale, is a rapidly advancing field. These novel materials exhibit unique properties that are not apparent in their bulk counterparts, opening doors to new applications.

One innovative and eco-friendly approach is "biocarbonation," which utilizes plant-derived urease enzymes to facilitate the precipitation of spherical this compound nanoparticles. arabjchem.org This method stands in contrast to traditional chemical precipitation, offering a more sustainable route that yields nanoparticles with high homogeneity and smaller particle sizes, typically between 43 and 65 nm. arabjchem.org Another method involves supercritical hydrothermal synthesis, where treating basic this compound in supercritical water produces crystalline zirconia nanoparticles with diameters of 10-20 nm. jst.go.jp

Researchers are also using this compound as a reactive precursor to create complex composite materials. For instance, an in-situ reaction method involving this compound, silicon powder, and a phenolic resin has been successfully employed to fabricate a Zirconium Carbide-Silicon Carbide (ZrC-SiC) matrix at a relatively low temperature of 1500°C. tandfonline.comresearchgate.net This process is significant for creating ceramic matrix composites at a reduced cost. tandfonline.com Furthermore, ammonia (B1221849) this compound is being used as an inexpensive commodity chemical to produce nanosized zirconia and sulfated zirconia, demonstrating the versatility of carbonate precursors in generating advanced nanomaterials. researchgate.net The development of metal-organic frameworks (MOFs) based on zirconium clusters also represents a significant frontier, creating highly porous and stable materials for applications in catalysis and gas separation. researchgate.netrsc.org

Table 1: Synthesis of Novel this compound-Based Architectures

| Synthesis Method | Precursor(s) | Resulting Architecture/Material | Key Findings & Dimensions | Reference(s) |

|---|---|---|---|---|

| Biocarbonation | Dissolved Zirconium Salts, Plant-Derived Urease-Urea Mixture | Spherical this compound Nanoparticles | Eco-sustainable method; produces homogeneous nanoparticles (43-65 nm). | arabjchem.org |

| Supercritical Hydrothermal Synthesis | Zirconium Basic Carbonate | Crystalline Zirconia Nanoparticles | Produces tetragonal and monoclinic phase nanoparticles (10-20 nm). | jst.go.jp |

| ***In-Situ* Reaction / Pyrolysis** | This compound, Silicon Powder, Phenolic Resin | Zirconium Carbide-Silicon Carbide (ZrC-SiC) Matrix | Enables composite fabrication at a lower temperature (~1500°C). | tandfonline.comresearchgate.net |

| Chemical Route | Ammonia this compound | Nanosized Zirconia / Sulfated Zirconia | Utilizes an inexpensive chemical commodity for advanced material synthesis. | researchgate.net |

Integration of Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing synthesis and catalytic processes. The integration of advanced in-situ characterization techniques allows researchers to monitor these reactions in real-time, providing invaluable insights into transient intermediates and reaction kinetics.

A notable example is the use of in-situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy to study the catalytic performance of basic this compound (BZC). rsc.org In the hydrogen transfer reaction of furfural (B47365) to furfuryl alcohol, in-situ ATR-IR allowed for the real-time monitoring of changes in the functional groups of reactants and products. rsc.org This data provided a solid basis for proposing a detailed reaction mechanism and confirmed the adsorption behavior of reactants on the catalyst surface. rsc.orgrsc.org

Another innovative approach is the use of manometric real-time monitoring for mechanochemical synthesis. nih.govrsc.org This method tracks the progress of a reaction by measuring the change in pressure from evolved gases, such as carbon dioxide, when a metal carbonate is used as a precursor. nih.govrsc.org It has been successfully applied to monitor the solvent-free synthesis of metal-organic frameworks (MOFs) from basic zinc carbonate, revealing complex multi-stage reaction pathways that would be difficult to observe with conventional techniques. rsc.org While demonstrated with zinc, this manometric method is, in principle, applicable to syntheses involving this compound, offering a powerful tool for studying solvent-free, mechanochemical processes. nih.gov

Table 2: Advanced In-Situ Techniques for Monitoring this compound Reactions

| Technique | Application/Reaction Studied | Real-Time Data Obtained | Significance | Reference(s) |

|---|---|---|---|---|

| ***In-situ* ATR-IR Spectroscopy** | Hydrogen transfer of furfural over a basic this compound catalyst. | Changes in functional groups of reactants and products; reactant adsorption. | Elucidation of the reaction mechanism and catalyst-reactant interactions. | rsc.orgrsc.org |

| Manometric Monitoring | Mechanochemical synthesis of Metal-Organic Frameworks (MOFs) from metal carbonates. | Pressure changes from evolved gases (e.g., CO₂), indicating reaction progress and stages. | Enables real-time study of solvent-free reactions and detection of intermediate phases. | nih.govrsc.org |

| ***In-situ* DRIFTS** | Isobutane dehydrogenation on chromia/zirconia catalysts. | Identification of adsorbed surface species (e.g., carbonates, acetates). | Understanding catalyst deactivation and the role of surface intermediates. | researchgate.net |

Exploration of this compound in Sustainable Chemical Processes and Circular Economy Initiatives

This compound is emerging as a key player in the development of sustainable chemical processes and contributing to the principles of a circular economy. mdpi.comgithub.com Its utility as an efficient and environmentally friendly catalyst is particularly noteworthy, especially in the valorization of biomass.